molecular formula O8S2Ti B083841 Titanium disulfate CAS No. 13693-11-3

Titanium disulfate

Cat. No. B083841
CAS RN: 13693-11-3
M. Wt: 240 g/mol
InChI Key: HDUMBHAAKGUHAR-UHFFFAOYSA-J
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Patent
US08097075B2

Procedure details

A titanium-containing ore was dissolved with sulfuric acid to obtain a titanium sulfate solution. The titanium sulfate solution was hydrolyzed to obtain hydrous titanium oxide. Subsequently, 0.50 parts by mass of ammonium phosphate, 0.30 parts by mass of potassium sulfate, and 0.30 parts by mass of aluminum sulfate were added to 100 parts by mass of the hydrous titanium oxide in terms of TiO2. The hydrous titanium oxide was heated in a laboratory rotary muffle furnace until the temperature of the resulting product reached 1,020° C. Titanium dioxide fine particles produced were cooled to room temperature, and observed with a transmission electron micrograph. According to the result, it was found that the fine particles were anatase TiO2 particles having an average primary particle diameter of 0.13 μm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Ti:1].[S:2](=[O:6])(=[O:5])([OH:4])[OH:3]>>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Ti+4:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ti]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ti+4].S(=O)(=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08097075B2

Procedure details

A titanium-containing ore was dissolved with sulfuric acid to obtain a titanium sulfate solution. The titanium sulfate solution was hydrolyzed to obtain hydrous titanium oxide. Subsequently, 0.50 parts by mass of ammonium phosphate, 0.30 parts by mass of potassium sulfate, and 0.30 parts by mass of aluminum sulfate were added to 100 parts by mass of the hydrous titanium oxide in terms of TiO2. The hydrous titanium oxide was heated in a laboratory rotary muffle furnace until the temperature of the resulting product reached 1,020° C. Titanium dioxide fine particles produced were cooled to room temperature, and observed with a transmission electron micrograph. According to the result, it was found that the fine particles were anatase TiO2 particles having an average primary particle diameter of 0.13 μm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Ti:1].[S:2](=[O:6])(=[O:5])([OH:4])[OH:3]>>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Ti+4:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ti]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ti+4].S(=O)(=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.